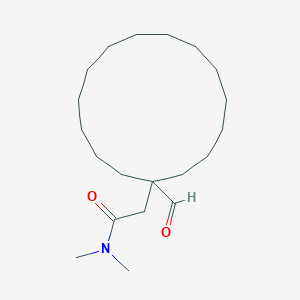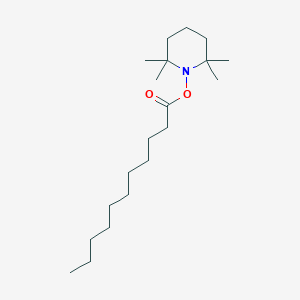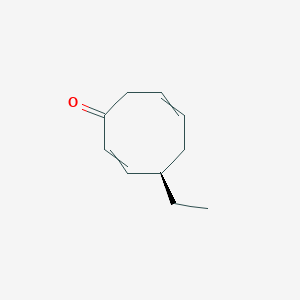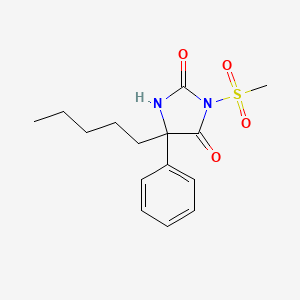![molecular formula C17H23IN2O B14225233 3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine CAS No. 820231-98-9](/img/structure/B14225233.png)
3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine is a complex organic compound featuring a pyridine ring substituted with an iodohexynyl group and a methoxymethylpyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling of a pyridine derivative with a terminal alkyne, followed by iodination. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, using appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodohexynyl group allows for interactions with hydrophobic pockets, while the pyrrolidine moiety can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.
Imidazo[1,2-a]pyridines: Valuable scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the iodohexynyl and methoxymethylpyrrolidine groups provides a unique set of interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
820231-98-9 |
|---|---|
Fórmula molecular |
C17H23IN2O |
Peso molecular |
398.28 g/mol |
Nombre IUPAC |
3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C17H23IN2O/c1-20-10-6-8-16(20)14-21-17-11-15(12-19-13-17)7-4-2-3-5-9-18/h11-13,16H,2-3,5-6,8-10,14H2,1H3/t16-/m0/s1 |
Clave InChI |
JUYVLWANRQTJCC-INIZCTEOSA-N |
SMILES isomérico |
CN1CCC[C@H]1COC2=CN=CC(=C2)C#CCCCCI |
SMILES canónico |
CN1CCCC1COC2=CN=CC(=C2)C#CCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)


![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)



![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)

![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
